6-Methoxy-2-(pyridin-3-yl)-4h-chromen-4-one
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Overview
Description
6-Methoxy-2-(pyridin-3-yl)-4h-chromen-4-one is a heterocyclic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(pyridin-3-yl)-4h-chromen-4-one typically involves the condensation of 3-acetyl-6-methoxy-2H-chromen-2-one with pyridine-3-carbaldehyde. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is heated under reflux conditions for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(pyridin-3-yl)-4h-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chromone ring can be reduced to form a dihydrochromone derivative.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed
Oxidation: 6-Hydroxy-2-(pyridin-3-yl)-4h-chromen-4-one.
Reduction: 6-Methoxy-2-(pyridin-3-yl)-dihydrochromen-4-one.
Substitution: 6-Methoxy-2-(bromo-pyridin-3-yl)-4h-chromen-4-one.
Scientific Research Applications
6-Methoxy-2-(pyridin-3-yl)-4h-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(pyridin-3-yl)-4h-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the nature of the interaction. The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2-(pyridin-3-yl)-4h-chromen-4-one: Similar structure but with a hydroxyl group instead of a methoxy group.
6-Methoxy-2-(pyridin-2-yl)-4h-chromen-4-one: Similar structure but with the pyridine ring attached at a different position.
Uniqueness
6-Methoxy-2-(pyridin-3-yl)-4h-chromen-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
CAS No. |
7253-24-9 |
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Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
6-methoxy-2-pyridin-3-ylchromen-4-one |
InChI |
InChI=1S/C15H11NO3/c1-18-11-4-5-14-12(7-11)13(17)8-15(19-14)10-3-2-6-16-9-10/h2-9H,1H3 |
InChI Key |
KYPPEMWVXHHLGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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